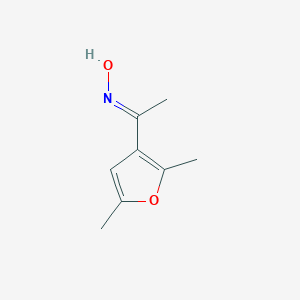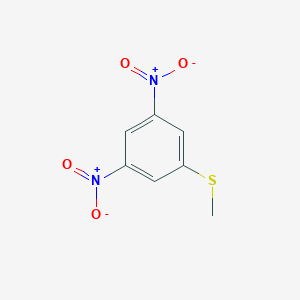![molecular formula C21H17N5O2S B289980 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone](/img/structure/B289980.png)
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its unique chemical structure and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in the growth of cancer cells and the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to reduce the levels of certain inflammatory markers in the brain. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone in lab experiments include its potential anti-cancer and neuroprotective properties. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone. These include further studies on its potential use in the treatment of cancer and neurodegenerative diseases, as well as investigations into its toxicity and potential side effects. Additionally, future research could explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Synthesemethoden
The synthesis of 1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone has been achieved through various methods. One of the most commonly used methods is the reaction between 3,9-dimethyl-7-bromo-2,6-dioxopyrido[3,2-d:6,5-d']dipyrimidine-1,8-dione and 4-methoxyphenylhydrazine in the presence of thionyl chloride. Other methods include the use of microwave-assisted synthesis and palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Wissenschaftliche Forschungsanwendungen
1-[7-(4-Methoxyphenyl)-3,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-8-yl]ethanone has shown potential in various scientific research applications. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C21H17N5O2S |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
1-[11-(4-methoxyphenyl)-5,13-dimethyl-16-thia-3,4,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C21H17N5O2S/c1-10-15(11(2)27)16(13-5-7-14(28-4)8-6-13)17-18-19(29-21(17)23-10)20-25-24-12(3)26(20)9-22-18/h5-9H,1-4H3 |
InChI-Schlüssel |
GOQCYUQPSVMPOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NN=C(N4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Kanonische SMILES |
CC1=C(C(=C2C3=C(C4=NN=C(N4C=N3)C)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)
![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)



![1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289915.png)
![1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289916.png)
![3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289919.png)
![1-[7-(4-Methoxyphenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289920.png)
![1-[7-(4-Chlorophenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289921.png)
![9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2(1H),1'-cyclopentane]-8-carboxylic acid ethyl ester](/img/structure/B289922.png)
![2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B289923.png)